4-(1-Methylhydrazino)-2-(trifluoromethyl)quinazoline
Overview
Description
4-(1-Methylhydrazino)-2-(trifluoromethyl)quinazoline is a chemical compound known for its unique structure and properties. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a trifluoromethyl group and a methylhydrazino group in its structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Compounds containing a trifluoromethyl group are often used in pharmaceuticals and agrochemicals , and quinazolinones have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . These suggest that the compound could potentially target a wide range of biological receptors or enzymes.
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of this compound. The trifluoromethyl group is known to play an important role in the interaction of drugs with their targets , and quinazolinones are known to interact with various biological targets .
Biochemical Pathways
Again, without specific studies, it’s difficult to determine the exact biochemical pathways affected by this compound. Given the broad applications of quinazolinones , it’s likely that this compound could affect multiple biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylhydrazino)-2-(trifluoromethyl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)quinazoline and methylhydrazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylhydrazino)-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinazoline compounds.
Scientific Research Applications
4-(1-Methylhydrazino)-2-(trifluoromethyl)quinazoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(1-Methylhydrazino)quinazoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)quinazoline:
Uniqueness
4-(1-Methylhydrazino)-2-(trifluoromethyl)quinazoline is unique due to the presence of both the trifluoromethyl and methylhydrazino groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-methyl-1-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4/c1-17(14)8-6-4-2-3-5-7(6)15-9(16-8)10(11,12)13/h2-5H,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJOZBHIVVREQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC2=CC=CC=C21)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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